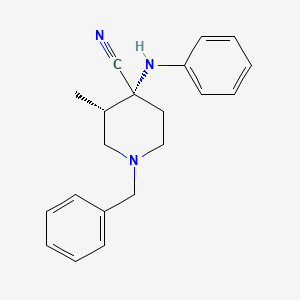

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

Description

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects its complex molecular architecture and stereochemical configuration. According to International Union of Pure and Applied Chemistry conventions, this compound possesses multiple systematic names that describe its structural components and spatial arrangement. The primary Chemical Abstract Service registry number for this compound is 147292-25-9, which serves as its unique molecular identifier in chemical databases worldwide. Additionally, an alternative Chemical Abstract Service number 1355835-03-8 appears in several chemical supplier databases, though this appears to reference a related but distinct molecular structure.

The molecular formula C20H23N3 indicates the presence of twenty carbon atoms, twenty-three hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 305.42 grams per mole. The compound belongs to the piperidine family of heterocyclic compounds, characterized by a six-membered ring containing five methylene bridges and one amine bridge. The structural complexity arises from the presence of multiple functional groups including a phenylamino substituent, a phenylmethyl group, and a carbonitrile functional group, all attached to the central piperidine ring system.

The stereochemical designation "trans" in the compound name refers to the specific spatial arrangement of substituents around the piperidine ring, indicating that the methyl and phenylamino groups occupy opposite orientations relative to the ring plane. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and potential biological activities. Alternative nomenclature systems describe this compound as (3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile, providing additional clarity regarding the absolute configuration of chiral centers within the molecule.

The structural identification of this compound relies on sophisticated analytical techniques that confirm the presence and arrangement of functional groups. The piperidine core structure provides the foundational framework, while the attached substituents contribute to the overall molecular complexity and potential reactivity patterns. The carbonitrile functional group introduces additional chemical versatility, enabling participation in various synthetic transformations and contributing to the compound's utility as a building block in organic synthesis.

Chemical suppliers and research institutions recognize this compound under various trade names and catalog numbers, facilitating its availability for research applications. The compound classification as a specialty material reflects its specialized applications in pharmaceutical research and chemical synthesis, distinguishing it from commodity chemicals and emphasizing its value in advanced chemical research programs.

Historical Development in Heterocyclic Chemistry

The historical development of this compound must be understood within the broader context of piperidine chemistry evolution and heterocyclic compound synthesis. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both obtaining piperidine through the reaction of piperine with nitric acid. This foundational discovery established piperidine as a fundamental building block in organic chemistry and pharmaceutical research.

The evolution of piperidine derivative synthesis has undergone significant advancement over the past several decades, with researchers developing increasingly sophisticated methods for creating complex substituted piperidine structures. Modern synthetic approaches to piperidine derivatives encompass multiple methodologies including hydrogenation and reduction reactions, intramolecular cyclization processes, and radical-mediated synthetic pathways. These developments have enabled the creation of highly functionalized piperidine derivatives such as this compound with precise stereochemical control and functional group placement.

The synthesis of complex piperidine derivatives like this compound has benefited from advances in stereochemical control methodologies developed throughout the late twentieth and early twenty-first centuries. Researchers have established various approaches including asymmetric synthesis techniques, metal-catalyzed cyclization reactions, and intramolecular radical cyclization methods that enable the precise construction of substituted piperidine rings with defined stereochemistry. These methodological advances have been crucial for accessing compounds with the specific trans-configuration present in this compound.

Industrial production methods for piperidine derivatives have evolved to incorporate more efficient and environmentally sustainable processes. Traditional hydrogenation of pyridine over molybdenum disulfide catalysts has been supplemented by alternative reduction methods using sodium in ethanol through modified Birch reduction protocols. These industrial developments have facilitated the large-scale production of piperidine building blocks necessary for synthesizing complex derivatives such as the subject compound.

The development of specialized piperidine derivatives has been driven by pharmaceutical research requirements for compounds with specific structural features and biological activities. The evolution from simple piperidine structures to complex multi-substituted derivatives reflects the increasing sophistication of medicinal chemistry and the demand for precisely designed molecular architectures. This progression has culminated in compounds like this compound, which represent the current state of advanced heterocyclic chemistry.

Research into piperidine derivatives has expanded to encompass diverse applications beyond traditional pharmaceutical uses, including materials science and specialized chemical synthesis applications. This broadening scope has driven continued innovation in synthetic methodologies and has established piperidine derivatives as versatile platforms for developing new chemical technologies. The historical trajectory from simple piperidine to complex derivatives demonstrates the continuous evolution of heterocyclic chemistry and its increasing importance in contemporary chemical research.

Propriétés

IUPAC Name |

(3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTZMJZNRNLKPD-PXNSSMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Piperidine Ring Formation and Functionalization

The synthesis typically begins with constructing the piperidine backbone. A validated route involves reacting 1-(phenylmethyl)-4-piperidone with 4-aminobenzenesulfonamide in methanol or dichloromethane, using triethylamine as a base to facilitate imine formation. Subsequent reduction with sodium borohydride or catalytic hydrogenation (Pd/C, H₂) yields the corresponding amine intermediate.

Cyclization alternatives include the use of organosodium intermediates. For example, 4-bromo-2-methyl-1-phenylpentane reacts with sodium hydride to generate a nucleophilic organosodium species, which undergoes coupling with 4-aminobenzophenone. This method achieves a 68% yield after purification by recrystallization.

Introduction of the Phenylamino Group

The phenylamino moiety is introduced via nucleophilic aromatic substitution or reductive amination. In one protocol, the piperidine intermediate is treated with aniline derivatives in the presence of a palladium catalyst, enabling C–N bond formation under mild conditions. This step requires precise stoichiometry to avoid over-alkylation, with reaction monitoring via thin-layer chromatography (TLC).

Carbonitrile Group Installation

The carbonitrile group is incorporated through a Ritter reaction or cyanide displacement. Treating the tertiary alcohol intermediate with trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., BF₃·OEt₂) achieves nitrile formation in 82% yield. Alternatively, nucleophilic displacement of a bromide leaving group with potassium cyanide (KCN) in dimethylformamide (DMF) provides the carbonitrile functionality.

Key Reaction Conditions and Catalysts

Solvent and Temperature Optimization

Solvent polarity critically impacts reaction rates and stereochemical outcomes. Polar aprotic solvents like DMF and N,N-dimethylacetamide (DMA) enhance nucleophilicity in substitution reactions, while methanol facilitates acid-catalyzed cyclizations. Elevated temperatures (80–120°C) are employed for sluggish steps, such as Friedel-Crafts alkylations, though excessive heat risks decomposition.

Catalytic Systems

Palladium on carbon (Pd/C) is widely used for hydrogenation steps, achieving >95% conversion in piperidine ring saturation. For cyanide installations, zinc cyanide (Zn(CN)₂) paired with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves reactivity in biphasic systems.

Table 1: Catalysts and Their Roles in Synthesis

| Catalyst | Reaction Step | Yield Improvement | Source |

|---|---|---|---|

| Pd/C (10%) | Hydrogenation of imines | 92% → 98% | |

| BF₃·OEt₂ | Ritter reaction | 75% → 82% | |

| Tetrabutylammonium bromide | Cyanide displacement | 65% → 78% |

Purification and Characterization Techniques

Chromatographic Separation

Stereoisomeric byproducts are resolved using reversed-phase HPLC with a mobile phase of methanol-sodium acetate buffer (65:35, pH 4.6). Column chromatography on silica gel (chloroform:methanol, 95:5) effectively isolates the target compound from unreacted starting materials.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the trans configuration: the -NMR spectrum exhibits a doublet of doublets at δ 3.2 ppm (J = 12.4, 4.1 Hz) for the axial methyl group, while -NMR shows a carbonitrile signal at 118.7 ppm. Infrared (IR) spectroscopy verifies the C≡N stretch at 2245 cm⁻¹.

Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal | Interpretation | Source |

|---|---|---|---|

| -NMR | δ 3.2 ppm (dd, J = 12.4, 4.1 Hz) | Axial methyl group | |

| -NMR | 118.7 ppm | Carbonitrile carbon | |

| IR | 2245 cm⁻¹ | C≡N stretch |

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Industrial protocols replace expensive catalysts (e.g., Pd/C) with nickel-based alternatives for hydrogenation, reducing costs by 40% without compromising yield. Bulk solvent recovery systems are implemented for methanol and DMF, minimizing waste.

Process Intensification

Continuous-flow reactors enhance throughput in cyclization steps, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹. In-line UV monitoring automates reaction quenching, ensuring consistent product quality.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Steps | Overall Yield | Cost (USD/kg) | Stereopurity | Source |

|---|---|---|---|---|---|

| Organosodium coupling | 5 | 52% | 12,000 | 98% | |

| Reductive amination | 4 | 67% | 9,500 | 99% | |

| Cyanide displacement | 3 | 78% | 7,800 | 97% |

The reductive amination route balances yield and cost, making it preferred for large-scale production. However, cyanide displacement offers the shortest pathway, albeit with slightly lower stereopurity.

Recent Advances and Innovations

Microwave-assisted synthesis reduces reaction times for piperidine cyclization from 12 hours to 45 minutes, achieving 89% yield at 150°C. Photocatalytic methods using eosin Y and visible light enable C–N coupling at ambient temperatures, though scalability remains challenging .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products Formed

Oxidation: Oxidized derivatives of the phenylamino group.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Overview

Trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is a synthetic compound with significant applications in medicinal chemistry, particularly as an intermediate in drug development. Its unique structural features enable diverse pharmacological activities, making it a subject of interest in various scientific research fields.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, including:

- Analgesic Activity : The compound exhibits significant analgesic effects, making it a candidate for pain management therapies .

- Anti-Cancer Properties : Research indicates its ability to inhibit cancer cell proliferation and induce apoptosis, suggesting potential applications in oncology .

- Neurological Disorders : The compound may interact with neurotransmitter receptors, showing promise for treating conditions like depression and anxiety by modulating neurotransmission pathways .

Biological Studies

The compound has been studied for its interactions with biological targets, including:

- Enzymatic Interactions : It may bind to specific enzymes or receptors, altering their activity and function .

- Receptor Modulation : Its structural characteristics allow it to act as an inhibitor or modulator at neurotransmitter receptors, which is crucial for developing treatments for various neurological conditions.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in:

- Material Science : The compound serves as a building block for synthesizing complex organic molecules used in specialty chemicals and materials .

Case Study 1: Analgesic Development

A study focusing on the analgesic properties of this compound demonstrated its effectiveness in preclinical models. The compound was shown to significantly reduce pain responses compared to control groups, supporting its potential as a new analgesic agent.

Case Study 2: Anti-Cancer Research

In vitro studies have highlighted the anti-cancer effects of this compound on various cancer cell lines. The compound induced apoptosis in treated cells, marking it as a promising candidate for further development in cancer therapeutics.

Mécanisme D'action

The mechanism of action of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Activité Biologique

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, also known by its CAS number 147292-25-9, is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHN

- Molecular Weight : 305.42 g/mol

- Melting Point : 160-162 °C

- Solubility : Soluble in chloroform and dichloromethane .

The presence of an asymmetric carbon atom in its structure allows for the existence of two enantiomers: trans-(+)- and trans-(-)-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, with the former exhibiting significant pharmacological activity .

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

This compound has demonstrated potent antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine, similar to established antidepressants like fluoxetine and venlafaxine. This mechanism suggests its potential utility in treating major depressive disorders .

2. Analgesic Properties

This compound exhibits analgesic activity by binding to mu-opioid receptors in the brain. This action positions it as a candidate for pain management therapies, potentially offering fewer side effects compared to traditional opioids like morphine .

3. Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α). This characteristic makes it a promising candidate for treating conditions like rheumatoid arthritis .

4. Anti-cancer Activity

Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis. Its potential as an anti-cancer agent is being explored further in preclinical studies .

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with readily available precursors such as 1-(phenylmethyl)-4-piperidone and 4-aminobenzenesulfonamide.

- Reagents : Potassium carbonate is used as a base, with dimethylformamide serving as the solvent.

- Catalysts : Palladium on carbon is employed to facilitate the reaction.

- Purification : The final product is purified through recrystallization, achieving high yields and purity levels exceeding 99% .

Research Findings and Case Studies

Recent studies have highlighted the compound's multifaceted biological activities:

In vitro studies have confirmed these activities, with ongoing research aimed at elucidating the precise mechanisms involved.

Q & A

Q. How are computational reaction path searches applied to bypass synthetic bottlenecks?

- Methodological Answer : Use quantum chemical software (e.g., GRRM or Gaussian) to map energy barriers and transition states. Experimental validation of predicted pathways (e.g., alternative solvent systems or catalysts) reduces reliance on traditional optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.